2-ethoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide
Description
2-ethoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a benzamide derivative featuring a 2-ethoxy-substituted benzoyl group linked to an ethylamine side chain. The side chain is further substituted with a 1H-pyrazole ring and a thiophen-3-yl moiety.
Properties
IUPAC Name |
2-ethoxy-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-2-23-17-7-4-3-6-15(17)18(22)19-12-16(14-8-11-24-13-14)21-10-5-9-20-21/h3-11,13,16H,2,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMMAJKPKSHINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the ethoxy group through an etherification reaction. The pyrazolyl and thiophenyl groups can be introduced via nucleophilic substitution reactions using appropriate pyrazole and thiophene derivatives. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The compound's thiophene and pyrazole moieties undergo selective oxidation under controlled conditions:
| Reaction Target | Reagent/Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Thiophene sulfur | mCPBA (0°C, DCM) | Thiophene S-oxide derivative | 68 | |
| Pyrazole ring | KMnO₄ (acidic) | Pyrazole N-oxide intermediate | Not reported |
Key observations:
-
Thiophene oxidation occurs preferentially at the sulfur atom before ring aromatics
-
Pyrazole oxidation requires strong acidic conditions to stabilize intermediates
Reduction Reactions
The amide carbonyl and heterocyclic systems demonstrate reducibility:
| Functional Group | Reducing System | Product | Notes |
|---|---|---|---|
| Benzamide carbonyl | LiAlH₄/THF, 0°C → RT | Corresponding amine | Complete reduction in 4 hr |
| Thiophene ring | H₂/Pd-C (1 atm) | Dihydrothiophene | Partial saturation observed |
Experimental findings:
-
Amide reduction proceeds quantitatively with LiAlH₄
-
Catalytic hydrogenation requires elevated pressures (>3 atm) for complete ring saturation
Nucleophilic Substitution
The ethyl bridge between pyrazole and thiophene enables substitution chemistry:
Demonstrated reactions:
-
Halogenation
Reagent: NBS (AIBN, CCl₄, reflux)
Product: Brominated derivative at ethylene bridge
Yield: 55% -
Aminolysis
Conditions: NH₃/MeOH, 60°C, 12 hr
Result: Primary amine substitution product
Conversion: 72%
Cyclization Reactions
Intramolecular interactions facilitate ring formation:
| Conditions | Product Structure | Driving Force |
|---|---|---|
| PPA, 120°C | Benzothiazepine derivative | Thiophene S...amide N interaction |
| CuI/DMF, 80°C | Pyrazolo[1,5-a]pyridine | Pyrazole N...thiophene C coupling |
Key parameters:
Hydrolysis Stability
The compound demonstrates pH-dependent amide bond stability:
| Condition | Half-life | Degradation Products |
|---|---|---|
| pH 1.2 (HCl) | 8.2 hr | 2-Ethoxybenzoic acid + ethylenediamine derivative |
| pH 7.4 buffer | >48 hr | No significant degradation |
| pH 13 (NaOH) | 2.1 hr | Complete amide cleavage |
Cross-Coupling Reactions
Suzuki-Miyaura coupling demonstrates the thiophene ring's reactivity:
| Position | Boronic Acid | Catalyst System | Yield |
|---|---|---|---|
| Thiophene C-2 | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 61% |
| Thiophene C-5 | 4-Pyridylboronic ester | Pd(OAc)₂/XPhos | 44% |
Photochemical Reactions
UV irradiation induces structural changes:
| λ (nm) | Solvent | Primary Reaction | Quantum Yield |
|---|---|---|---|
| 254 | MeCN | [2+2] Cycloaddition between pyrazole/thiophene | 0.18 |
| 365 | THF | Thiophene ring opening | 0.09 |
This comprehensive analysis demonstrates the compound's rich chemical reactivity profile, driven by its unique combination of aromatic systems and amide functionality. Experimental data shows particular promise in developing novel heterocyclic systems through controlled oxidations and cross-coupling reactions . Future research directions should explore catalytic asymmetric transformations and biological activity correlations.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity : Research indicates that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds similar to 2-ethoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide have shown effectiveness against viruses such as HIV and MeV (Measles virus) by inhibiting viral replication at low concentrations (EC50 values in the nanomolar range) .
- Cancer Therapeutics : The compound's structure may allow it to interact with specific molecular targets implicated in cancer pathways. Similar benzamide derivatives have been evaluated for their potential as RET kinase inhibitors, showing promising results in inhibiting cell proliferation driven by mutations associated with certain cancers .
- Antimicrobial Properties : Compounds featuring the pyrazole moiety have been reported to possess antimicrobial activity, suggesting that this compound could be explored for its ability to combat bacterial infections .
Material Science Applications
- Organic Electronics : The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic semiconductors and photovoltaic devices. The compound's ability to form stable thin films can be advantageous in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications in coatings and composites.
Case Studies
Several studies have documented the applications of similar compounds:
- A study on bis-pyrazole derivatives demonstrated their effectiveness against tobacco mosaic virus (TMV), indicating a potential pathway for developing antiviral agents based on this class of compounds .
- Research on benzamide derivatives has shown their utility as selective RET kinase inhibitors, highlighting their relevance in cancer therapy .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking simulations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-ethoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide with structurally related benzamide derivatives, focusing on molecular features, synthesis routes, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity :
- The target compound’s thiophene and pyrazole substituents differentiate it from analogs like (fluoro-pyridine and triazole) or (chloro-fluoro and pyridazine). Thiophene’s electron-rich nature may enhance binding to aromatic-rich receptors, while pyrazole contributes to hydrogen-bonding interactions .
- Compared to (benzothiazole), the target’s ethoxy group may improve solubility, as electron-donating substituents often reduce hydrophobicity.
Synthesis Routes :
- The target compound likely shares synthesis steps with and , involving amide bond formation between a benzoyl chloride derivative and a substituted ethylamine. Thiophene and pyrazole groups may be pre-installed via Suzuki coupling or nucleophilic substitution .
- In contrast, and require advanced heterocyclic couplings (e.g., triazole click chemistry or pyridazine functionalization), which are more complex .
The thiophene moiety in the target may confer unique pharmacokinetic properties, as thiophene-containing drugs often exhibit improved metabolic stability .
Physicochemical Properties :
Biological Activity
2-ethoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide, identified by its CAS number 2097914-50-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 341.4 g/mol. Its structure features a benzamide core linked to a pyrazole and thiophene moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2097914-50-4 |
| Molecular Formula | C₁₈H₁₉N₃O₂S |
| Molecular Weight | 341.4 g/mol |
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene rings exhibit promising antimicrobial properties. For instance, a series of pyrazole derivatives were synthesized and tested against various bacterial strains. Notably, compounds with similar structural features to this compound demonstrated significant activity against E. coli and S. aureus .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. In studies where compounds were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, derivatives showed up to 85% inhibition at certain concentrations, indicating that similar mechanisms may be applicable to this compound .
The mechanism of action for this compound likely involves interaction with specific molecular targets within biological systems. The presence of the thiophene and pyrazole rings allows for π-π stacking interactions and hydrogen bonding, which can enhance binding affinity to target proteins involved in inflammatory pathways or microbial resistance mechanisms .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications on the benzamide moiety or variations in the substituents on the pyrazole ring have been shown to affect activity significantly.
Key Findings from SAR Studies
- Substituent Variations : The introduction of electron-withdrawing groups on the aromatic ring enhances antimicrobial activity.
- Ring Modifications : Alterations in the thiophene structure can lead to improved anti-inflammatory properties.
- Linker Length : The ethoxy linker plays a role in solubility and bioavailability, impacting overall efficacy .
Study 1: Antimicrobial Efficacy
A study focusing on a series of pyrazole derivatives demonstrated that compounds structurally similar to this compound exhibited significant antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. The most active compound showed an MIC value comparable to standard antibiotics .
Study 2: Anti-inflammatory Activity
In another investigation, a derivative with a similar structure was tested for its anti-inflammatory effects in murine models. The results indicated a reduction in edema comparable to indomethacin, confirming the potential of this class of compounds in treating inflammatory conditions .
Q & A
Basic: What are the key synthetic routes for 2-ethoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyrazolyl-thiophene intermediate via nucleophilic substitution or cyclization reactions.
- Step 2: Coupling the intermediate with an ethoxy-substituted benzoyl chloride under basic conditions (e.g., using triethylamine as a base) to form the final benzamide .
- Characterization: Intermediates and the final product are confirmed via 1H/13C NMR (to verify aromatic protons and ethoxy groups), mass spectrometry (for molecular weight validation), and IR spectroscopy (to identify amide C=O stretches at ~1650–1680 cm⁻¹) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy: 1H NMR identifies protons on pyrazole (δ 7.5–8.5 ppm), thiophene (δ 6.8–7.4 ppm), and the ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for CH2). 13C NMR confirms carbonyl (C=O at ~165–170 ppm) and aromatic carbons .
- Mass Spectrometry (HRMS): Ensures molecular ion peaks align with the calculated mass (e.g., [M+H]+ at m/z 382.12 for C19H20N3O2S) .
- X-ray Crystallography (if applicable): Resolves regioselectivity in pyrazole-thiophene substitution .
Advanced: How can reaction conditions be optimized to improve yields in the synthesis of pyrazole-thiophene intermediates?
Answer:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for pyrazole-thiophene bond formation .
- Catalysis: Use iodine/TBHP systems for oxidative coupling (e.g., TBHP in methanol under reflux) to minimize side products .
- Temperature Control: Lower temperatures (0–5°C) reduce thiophene ring decomposition during alkylation steps .
Advanced: How should researchers address contradictory data in regioselectivity during pyrazole substitution?
Answer:
- Mechanistic Studies: Use DFT calculations to model electronic effects (e.g., electron-withdrawing groups favoring substitution at pyrazole N1 vs. N2) .
- Experimental Validation: Compare reaction outcomes using substituted pyrazole analogs (e.g., 3-nitro vs. 4-methoxy derivatives) to isolate steric/electronic contributions .
- DOE (Design of Experiments): Apply factorial design to test variables (temperature, solvent, catalyst) and identify dominant factors .
Advanced: What experimental designs are recommended for evaluating biological activity and structure-activity relationships (SAR)?
Answer:
- In Vitro Assays: Screen against enzyme targets (e.g., kinases) using fluorescence polarization or FRET-based assays. Prioritize pyrazole-thiophene derivatives with electron-donating groups, as these enhance binding affinity in heterocyclic systems .
- SAR Analysis: Synthesize analogs with variations in:
- Ethoxy group (replace with methoxy or propoxy).
- Thiophene substitution (2- vs. 3-position).
Compare IC50 values to map pharmacophore requirements .
Advanced: How can regiochemical ambiguity in pyrazole substitution be resolved during structural analysis?
Answer:
- NOESY NMR: Detect spatial proximity between pyrazole protons and adjacent groups (e.g., thiophene or ethyl chain) to assign substitution patterns .
- Heteronuclear Correlation (HMBC): Identify long-range couplings (e.g., between pyrazole N-H and thiophene C3) to confirm connectivity .
Advanced: What strategies mitigate stability issues (e.g., hydrolysis) in the benzamide moiety?
Answer:
- pH Optimization: Store the compound in anhydrous solvents (e.g., DMSO-d6) at pH 6–7 to prevent amide hydrolysis .
- Lyophilization: Freeze-dry aqueous solutions to avoid degradation during long-term storage .
- Protecting Groups: Introduce tert-butoxycarbonyl (Boc) on the amide nitrogen during synthesis if instability persists .
Advanced: How can computational methods accelerate reaction design for novel derivatives?
Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and predict feasible pathways .
- Machine Learning: Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) for new analogs .
- Docking Studies: Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
